3-(3-Methylpiperidin-1-yl)propanenitrile
Description
Contextualizing the Significance of 3-(3-Methylpiperidin-1-yl)propanenitrile within Nitrogen Heterocycle Chemistry
This compound is a derivative of piperidine (B6355638), featuring a methyl group at the 3-position of the piperidine ring and a propanenitrile group attached to the nitrogen atom. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are of considerable interest. The 3-methylpiperidine (B147322) core is a common feature in a variety of bioactive molecules, and the propanenitrile side chain is a classic example of a cyanoethylation product, a fundamental reaction in organic chemistry.
The significance of this compound lies in its potential as a building block for more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a diverse range of chemical entities. The 3-methyl group introduces a chiral center (unless a racemic mixture is used), which is of paramount importance in the development of stereospecific pharmaceuticals.
Table 1: Chemical Properties of this compound and Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C9H16N2 | 152.24 scbt.com |
| 3-(Piperidin-1-yl)propanenitrile | 3088-41-3 | C8H14N2 | 138.21 |
| 3-(2-Methylpiperidin-1-yl)propanenitrile | 140837-33-8 | C9H16N2 | 152.24 |
| 3-(4-Methylpiperidin-1-yl)propanenitrile | 3796-33-2 | C9H16N2 | 152.24 |
Historical Development of Synthetic Methodologies for Related Propanenitrile Derivatives
The synthesis of propanenitrile derivatives, particularly those with a nitrogen atom at the 3-position, is historically rooted in the cyanoethylation reaction. This reaction, which involves the addition of a compound with an active hydrogen to acrylonitrile (B1666552), was extensively studied in the mid-20th century. The general mechanism involves the Michael addition of a nucleophile, such as a secondary amine, to the carbon-carbon double bond of acrylonitrile.
The reaction is typically base-catalyzed, with the base serving to deprotonate the amine, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the acrylonitrile. Subsequent protonation yields the 3-(dialkylamino)propanenitrile.
A general scheme for the cyanoethylation of a secondary amine is as follows: R₂NH + H₂C=CHCN → R₂NCH₂CH₂CN
This method has been a reliable and straightforward way to produce a wide array of β-aminopropionitriles. Over the years, variations in catalysts, solvents, and reaction conditions have been explored to optimize yields and purity for a diverse range of substrates.
Overview of Advanced Research Trajectories Pertaining to Nitrile-Functionalized Piperidine Systems
The contemporary interest in nitrile-functionalized piperidine systems is largely driven by their application in drug discovery and materials science. The unique electronic properties and reactivity of the nitrile group make it a valuable functional group in the design of targeted therapeutics.
One prominent area of research is the incorporation of the 3-(piperidin-1-yl)propanenitrile moiety into larger, more complex molecules with specific biological targets. For instance, derivatives of this structure have been utilized in the synthesis of kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrile group in these inhibitors can form key interactions with the target protein, enhancing binding affinity and selectivity.
Another emerging research direction is the use of piperidine-based nitriles in the development of advanced materials. For example, 3-oxo-3-(piperidin-1-yl)propanenitrile has been synthesized and used to prepare bioactive polymeric films. nih.gov These films, which can be based on natural polymers like sodium alginate, have potential applications in drug delivery and as antimicrobial coatings. nih.gov The nitrile functionality can influence the physicochemical properties of the polymer matrix and can also serve as a point of attachment for other molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBANWNXYQXXJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Methylpiperidin 1 Yl Propanenitrile and Analogues
Chemo- and Regioselective Alkylation Strategies for Piperidine (B6355638) Scaffolds
The direct alkylation of the nitrogen atom in the 3-methylpiperidine (B147322) ring is a primary approach to synthesizing the target compound. The key challenge lies in achieving high chemo- and regioselectivity, particularly when other functional groups are present.
Reductive Amination Approaches for N-Substitution
Reductive amination is a powerful and widely used method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.comwikipedia.orgfrontiersin.org In the context of synthesizing 3-(3-Methylpiperidin-1-yl)propanenitrile, this would involve the reaction of 3-methylpiperidine with a suitable three-carbon aldehyde bearing a nitrile group, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde).
The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine (3-methylpiperidine) and the aldehyde. This intermediate is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the aldehyde. masterorganicchemistry.comacs.org
A general scheme for this approach is presented below:
Reaction Scheme: 3-Methylpiperidine + 3-Oxopropanenitrile --(Reducing Agent, e.g., NaBH(OAc)₃)--> this compound
While direct examples involving 3-oxopropanenitrile can be challenging due to its reactivity, the methodology has been successfully applied in the synthesis of complex piperidine derivatives. For instance, the reductive amination of N-Boc-4-piperidone with various amines is a key step in the synthesis of highly substituted piperidines. acs.orgresearchgate.net The choice of solvent and the control of pH are critical parameters to optimize the yield and minimize side reactions. Typically, solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are used, often with the addition of a mild acid like acetic acid to facilitate iminium ion formation.
| Reactant 1 | Reactant 2 | Common Reducing Agents | Typical Solvents | Key Considerations |
| 3-Methylpiperidine | 3-Oxopropanenitrile | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Dichloromethane, 1,2-Dichloroethane, Methanol (B129727) | pH control to favor iminium ion formation; stability of the cyano-aldehyde. |
Michael Addition Pathways Involving Acrylonitrile (B1666552) Derivatives
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a highly efficient and atom-economical method for forming C-N bonds. nih.gov The reaction of 3-methylpiperidine with acrylonitrile is a direct and facile route to this compound.
Being a secondary cyclic amine, 3-methylpiperidine is a potent nucleophile for this transformation. nih.gov The reaction is often carried out under neat conditions or in a protic solvent like methanol or ethanol, and can proceed without a catalyst, although bases or Lewis acids can be used to accelerate the reaction. researchgate.netdntb.gov.ua The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the β-carbon of acrylonitrile, followed by protonation of the resulting carbanion.
Reaction Scheme: 3-Methylpiperidine + Acrylonitrile --> this compound
This methodology has been demonstrated in the synthesis of various cyanoethylated piperidines. For example, aza-Michael reaction of piperidine derivatives with acrylonitrile has been successfully employed to introduce a three-carbon nitrile-terminated side chain. researchgate.net The reaction conditions are generally mild, and the yields are often high, making this a preferred method for industrial-scale synthesis.
| Amine | Michael Acceptor | Catalyst | Solvent | Temperature | Yield |
| Piperidine | Acrylonitrile | None | Methanol | Room Temperature | High |
| Pyrrolidine | Acrylonitrile | None | Neat | Room Temperature | >95% |
| Morpholine | Acrylonitrile | Lipase (B570770) | Neat | 50°C | Good |
Palladium-Catalyzed Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.org While traditionally used for forming aryl-N bonds, recent advancements have extended their application to the formation of alkyl-N bonds. rsc.orgchemrxiv.org This methodology could potentially be applied to the synthesis of this compound by coupling 3-methylpiperidine with a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.
This reaction would involve an oxidative addition of the palladium(0) catalyst to the 3-halopropanenitrile, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The success of this reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are crucial for facilitating the catalytic cycle. wikipedia.orgorganic-chemistry.org
Catalytic Cycle Components:
Palladium Precursor: Pd₂(dba)₃, Pd(OAc)₂
Ligand: Buchwald-type phosphine ligands (e.g., XPhos, SPhos)
Base: Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent: Aprotic polar solvents (e.g., Toluene, Dioxane)
Although a direct precedent for this specific transformation may not be widely reported, the general applicability of the Buchwald-Hartwig amination for coupling secondary cyclic amines with alkyl halides suggests its feasibility. wikipedia.orgacs.org
Nitrile Group Introduction via Cyanoalkylation Reactions
An alternative synthetic strategy involves the pre-formation of the piperidine scaffold, followed by the introduction of the cyanoethyl group.
Strecker-Type Syntheses and Their Adaptations
The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. wikipedia.orgchemistnotes.comresearchgate.net The reaction proceeds through the formation of an imine or iminium ion, which is then attacked by a cyanide nucleophile. organic-chemistry.orgnrochemistry.com
It is crucial to note that the direct synthesis of this compound, a β-aminonitrile, is not achievable through a classical Strecker reaction. The Strecker synthesis is inherently designed for the formation of α-aminonitriles, where the amine and nitrile functionalities are attached to the same carbon atom. nih.govresearchgate.netresearchgate.net An attempt to use a three-carbon aldehyde would still result in the cyanide attacking the carbonyl carbon, leading to an α-aminonitrile.
Therefore, while the Strecker synthesis is a powerful tool for generating α-amino acid precursors, it is not a viable direct pathway to the target molecule. Adaptations involving multi-step sequences would be necessary, which falls outside the scope of a direct synthetic transformation.
Nucleophilic Substitution of Halogenated Precursors
A straightforward and fundamental approach to installing the cyanoethyl group onto the 3-methylpiperidine nitrogen is through a direct nucleophilic substitution reaction. This method involves the reaction of 3-methylpiperidine with a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.
In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen. The halogen atom is subsequently displaced as a halide ion, resulting in the formation of the C-N bond and the desired product.
Reaction Scheme: 3-Methylpiperidine + 3-Halopropanenitrile --(Base, Solvent)--> this compound + Halide Salt
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the transition state. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often employed to scavenge the hydrogen halide that is formed as a byproduct, thereby driving the reaction to completion. This method is a classic example of N-alkylation of secondary amines and is widely applicable due to its simplicity and the availability of starting materials. odu.edu
| Piperidine Derivative | Halogenated Precursor | Base | Solvent | Typical Conditions |
| 3-Methylpiperidine | 3-Chloropropanenitrile | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temperature to Reflux |
| Piperidine | 3-Bromopropanenitrile | K₂CO₃ | Acetone | Reflux |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of the synthesis of this compound is critically dependent on the careful control of various reaction parameters. The optimization of these conditions is paramount for maximizing product yield and purity, particularly in scalable industrial applications.
Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent plays a pivotal role in the cyanoethylation of secondary amines like 3-methylpiperidine. The solvent can influence the rate of reaction and the formation of byproducts by affecting the solubility of reactants and stabilizing transition states. While specific data for the synthesis of this compound is not extensively published, general trends in aza-Michael additions provide valuable insights. Polar aprotic solvents are often favored as they can effectively solvate the charged intermediates that form during the reaction, thereby accelerating the reaction rate.
| Solvent | Dielectric Constant (approx.) | Expected Impact on Reaction Rate |
| Acetonitrile | 37.5 | Favorable |
| Dimethylformamide (DMF) | 36.7 | Favorable |
| Dichloromethane (DCM) | 9.1 | Moderate |
| Toluene | 2.4 | Less Favorable |
| Hexane | 1.9 | Least Favorable |
It is important to note that while polar solvents can enhance reaction rates, they also pose challenges in terms of product separation and environmental impact. Therefore, the selection of a solvent is a trade-off between reaction efficiency and green chemistry considerations.
Catalyst Design and Performance in Nitrile Formation
The cyanoethylation of amines can often proceed without a catalyst, particularly with reactive amines. However, to enhance the reaction rate and improve selectivity, various catalysts can be employed. The reaction is typically base-catalyzed. For the synthesis of this compound, the basicity of 3-methylpiperidine itself can be sufficient to catalyze the reaction.
In broader studies of aza-Michael additions, both acidic and basic catalysts have been explored. For instance, Lewis acids have been shown to activate the acrylonitrile Michael acceptor, while various organic and inorganic bases can deprotonate the amine, increasing its nucleophilicity. However, for the specific reaction of a secondary amine like 3-methylpiperidine with acrylonitrile, the inherent basicity of the amine often makes external catalysis unnecessary. The focus in catalyst design for analogous reactions has been on developing reusable, heterogeneous catalysts to simplify purification processes.
Temperature and Pressure Profiling for Scalable Synthesis
Temperature is a critical parameter in the synthesis of this compound. An increase in temperature generally leads to an increased reaction rate. However, excessively high temperatures can promote the polymerization of acrylonitrile, a common side reaction that reduces the yield of the desired product. Therefore, a careful temperature profile must be established to ensure a reasonable reaction rate while minimizing side reactions. For many cyanoethylation reactions of secondary amines, temperatures in the range of 50-100 °C are often employed.
Pressure is another parameter that can be manipulated, particularly for large-scale industrial synthesis. Conducting the reaction under elevated pressure can be advantageous for several reasons. It can increase the concentration of the gaseous reactant (if any) in the liquid phase and can also help to suppress the boiling of low-boiling point reactants or solvents, allowing the reaction to be carried out at higher temperatures than would be possible at atmospheric pressure. This can significantly reduce the reaction time. For the cyanoethylation of amines, pressures in the range of 50 to 5000 psig have been explored in various contexts, often in combination with elevated temperatures to achieve high yields and selectivity for the desired secondary amine products.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a key area of modern chemical research, aiming to reduce the environmental impact of the manufacturing process.
Solvent-Free and Aqueous Medium Approaches
A significant advancement in the green synthesis of β-aminonitriles is the development of solvent-free reaction conditions. For the Michael addition of amines to electron-deficient alkenes like acrylonitrile, it has been demonstrated that the reaction can proceed efficiently in the absence of any solvent. This approach offers substantial environmental benefits by eliminating solvent waste, which is a major contributor to the environmental footprint of chemical processes. Studies on the reaction of cyclic secondary amines with acrylonitrile have shown that these reactions can proceed to completion at room temperature without a solvent or catalyst, affording the desired products in excellent yields. nih.gov
Another green alternative is the use of water as a reaction medium. Water is an abundant, non-toxic, and non-flammable solvent. While organic reactants may have limited solubility in water, the hydrophobic effect can sometimes accelerate reaction rates. Research into aza-Michael additions in aqueous media has shown promise, with some reactions proceeding efficiently. For the cyanoethylation of certain amines, conducting the reaction in an aqueous medium has been shown to be effective, sometimes in the presence of a catalyst to facilitate the reaction. mdpi.com
Atom Economy and E-Factor Considerations in Synthetic Routes
Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound via the direct addition of 3-methylpiperidine to acrylonitrile is an excellent example of a highly atom-economical reaction.
The reaction is as follows: C₆H₁₃N (3-methylpiperidine) + C₃H₃N (acrylonitrile) → C₉H₁₆N₂ (this compound)
The molecular weight of 3-methylpiperidine is approximately 99.17 g/mol , the molecular weight of acrylonitrile is 53.06 g/mol , and the molecular weight of the product is 152.23 g/mol .
The atom economy is calculated as: Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = (152.23 / (99.17 + 53.06)) x 100 = (152.23 / 152.23) x 100 = 100%
This 100% atom economy signifies that, in theory, all the atoms of the reactants are incorporated into the final product, with no byproducts formed. This is a key feature of addition reactions and highlights the inherent greenness of this synthetic route. researchgate.netresearchgate.net
The Environmental Factor (E-Factor) provides a broader measure of the environmental impact of a chemical process, taking into account the total amount of waste generated per unit of product.
E-Factor = Total mass of waste (kg) / Mass of product (kg)
Elucidation of Reaction Mechanisms and Kinetics for 3 3 Methylpiperidin 1 Yl Propanenitrile Formation
Mechanistic Pathways of N-Alkylation with Acrylonitrile (B1666552)
The reaction between 3-methylpiperidine (B147322) and acrylonitrile to form 3-(3-Methylpiperidin-1-yl)propanenitrile is a classic example of an aza-Michael addition, also known as a conjugate addition or 1,4-addition. In this reaction, the nitrogen atom of the secondary amine (3-methylpiperidine) acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated nitrile (acrylonitrile).
Detailed Electron Push Mechanisms for Michael Addition
The mechanism of the aza-Michael addition proceeds through a concerted push of electrons, facilitated by the electronic properties of the reactants. The reaction is typically base-catalyzed, although the amine reactant itself can often act as the base.
The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine initiates a nucleophilic attack on the β-carbon of acrylonitrile. This carbon is electron-deficient due to the electron-withdrawing effects of the adjacent cyano group.
Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic intermediate. The nitrogen atom becomes positively charged, and the negative charge is delocalized over the α-carbon and the nitrogen atom of the cyano group.
Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the carbanion on the α-carbon. This proton transfer can be intramolecular or facilitated by a solvent molecule or another molecule of the amine reactant.
Formation of the Final Product: The proton transfer results in the formation of the neutral product, this compound.
This mechanism highlights the dual role of the amine as both a nucleophile and a potential base in the reaction. The presence of a catalyst, such as a stronger base, can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Transition State Analysis of Rate-Determining Steps
The rate-determining step in the aza-Michael addition is generally the initial nucleophilic attack of the amine on the activated alkene. The transition state for this step involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-carbon double bond in acrylonitrile.
Computational studies on similar Michael additions suggest a transition state with a significant degree of charge separation. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction, particularly when chiral reactants or catalysts are involved. The approach of the nucleophile to the planar alkene can be influenced by steric hindrance, and the developing charges can be stabilized by solvent molecules.
For the reaction of 3-methylpiperidine with acrylonitrile, the transition state will involve the nitrogen atom of the piperidine (B6355638) ring approaching the β-carbon of acrylonitrile. The activation energy of this step is influenced by factors such as the nucleophilicity of the amine, the electrophilicity of the alkene, and the nature of the solvent.
Kinetics of Propanenitrile Formation
The study of the reaction kinetics provides valuable insights into the reaction mechanism and allows for the optimization of reaction conditions. The rate of formation of this compound is dependent on the concentrations of the reactants and the temperature.
Determination of Reaction Orders and Rate Constants
The rate law for the formation of this compound can be expressed as:
Rate = k[3-Methylpiperidine]^m[Acrylonitrile]^n
where k is the rate constant, and m and n are the reaction orders with respect to 3-methylpiperidine and acrylonitrile, respectively. These reaction orders can be determined experimentally using methods such as the method of initial rates or by fitting concentration-time data to integrated rate laws.
| Experiment | [3-Methylpiperidine] (mol/L) | [Acrylonitrile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
This is an interactive table with hypothetical data for illustrative purposes.
Rate = k[3-Methylpiperidine][Acrylonitrile]
The rate constant, k, can then be calculated from the experimental data.
Activation Energy Calculations and Temperature Dependence
The rate constant, k, is temperature-dependent, as described by the Arrhenius equation:
k = A * e^(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the temperature in Kelvin. The activation energy represents the minimum energy required for the reactants to overcome the energy barrier and form products.
By conducting the reaction at different temperatures and measuring the corresponding rate constants, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).
| Temperature (K) | Rate Constant, k (L/mol·s) |
| 298 | 0.015 |
| 308 | 0.032 |
| 318 | 0.065 |
This is an interactive table with hypothetical data for illustrative purposes.
A higher activation energy implies a greater sensitivity of the reaction rate to temperature changes.
Stereochemical Outcomes and Enantioselective Synthesis (if applicable)
Since 3-methylpiperidine is a chiral molecule (it has a stereocenter at the 3-position of the piperidine ring), the reaction with acrylonitrile will result in a product that is also chiral. If a racemic mixture of (R)- and (S)-3-methylpiperidine is used as the starting material, the product, this compound, will also be a racemic mixture of (R)-3-(3-methylpiperidin-1-yl)propanenitrile and (S)-3-(3-methylpiperidin-1-yl)propanenitrile.
If an enantiomerically pure form of 3-methylpiperidine is used, for example, (R)-3-methylpiperidine, the product will be the corresponding enantiomer, (R)-3-(3-methylpiperidin-1-yl)propanenitrile. The reaction at the nitrogen atom does not affect the existing stereocenter at the 3-position of the piperidine ring.
The development of an enantioselective synthesis would be relevant if the goal were to create a new stereocenter during the reaction. In this specific case, since the chirality is already present in the starting material, the focus would be on using an enantiomerically pure starting material to obtain an enantiomerically pure product.
Should an achiral piperidine be used with a prochiral α,β-unsaturated nitrile, an enantioselective synthesis could be achieved using a chiral catalyst. Such a catalyst could be a chiral Brønsted acid or Lewis acid that activates the acrylonitrile and facilitates the nucleophilic attack of the amine in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product. However, for the synthesis of this compound, the stereochemistry is dictated by the starting 3-methylpiperidine.
Chiral Catalyst Design for Asymmetric Induction
The compound this compound possesses a stereocenter at the C3 position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)-3-(3-Methylpiperidin-1-yl)propanenitrile and (S)-3-(3-Methylpiperidin-1-yl)propanenitrile. The synthesis of an enantiomerically enriched form of this compound hinges on the asymmetric synthesis of the 3-methylpiperidine precursor. The subsequent aza-Michael addition to acrylonitrile does not affect the existing stereocenter.
The design of chiral catalysts for the asymmetric synthesis of 3-substituted piperidines is a significant area of research. patentdigest.org A variety of catalytic systems have been developed to achieve high enantioselectivity. These strategies often involve the use of transition metal catalysts complexed with chiral ligands. nih.gov
One prominent approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.org This method utilizes a chiral rhodium catalyst to facilitate the addition of an aryl or vinyl group to a dihydropyridine (B1217469) intermediate, establishing the stereocenter at the 3-position with high enantioselectivity. snnu.edu.cnnih.gov The design of the chiral ligand is crucial for the success of this transformation. Key design principles for these ligands often include C2 symmetry, which reduces the number of possible transition states, and the presence of a "privileged" structural scaffold that has demonstrated broad applicability and high selectivity in various reactions. utexas.edu
Another strategy involves the asymmetric hydrogenation of substituted pyridines. This can be achieved using iridium or rhodium catalysts bearing chiral phosphine (B1218219) ligands, such as DiPAMP. The chiral environment created by the metal-ligand complex dictates the facial selectivity of the hydrogen addition to the prochiral pyridine (B92270) ring, leading to an enantioenriched piperidine.
The table below summarizes some general approaches and catalyst types that are conceptually applicable to the asymmetric synthesis of the 3-methylpiperidine core.
Table 1: Conceptual Approaches for Asymmetric Synthesis of 3-Methylpiperidine
| Catalytic Strategy | Metal | Chiral Ligand Type | Key Features |
|---|---|---|---|
| Asymmetric Carbometalation | Rhodium (Rh) | Chiral Dienes/Phosphines | High regio- and enantioselectivity for functionalizing dihydropyridines. acs.org |
| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Chiral Diphosphines (e.g., DiPAMP) | Effective for the dearomatization of substituted pyridines. nih.gov |
| Asymmetric Mannich-type Cyclization | N/A (Organocatalysis) | Chiral Thiourea (B124793) Catalysts | Activation of iminium ions for enantioselective intramolecular cyclization. patentdigest.org |
Diastereoselective Synthesis of Substituted Piperidine Nitriles
Diastereoselectivity becomes a critical consideration when a molecule contains two or more stereocenters. In the case of this compound, there is only one stereocenter. However, the principles of diastereoselective synthesis are paramount in the formation of more complex piperidine structures where additional stereocenters are present, for example, in a 3,4-disubstituted piperidine.
The control of diastereoselectivity in piperidine synthesis can be effectively achieved through several methods, including the hydrogenation of appropriately substituted pyridine precursors. whiterose.ac.uk The stereochemical outcome of the hydrogenation is often directed by the existing substituents on the pyridine ring and the reaction conditions. For instance, the catalytic hydrogenation of a disubstituted pyridine often leads preferentially to the cis-diastereomer, where the substituents are on the same face of the piperidine ring. This is typically the thermodynamically more stable product.
Subsequent chemical transformations can be used to access the less stable trans-diastereomer. Base-mediated epimerization is a common technique where a proton at a stereocenter is removed to form a planar enolate, followed by re-protonation. By carefully controlling the reaction conditions, it is possible to invert the stereochemistry at one center and generate the trans isomer. whiterose.ac.uk For example, studies on methyl-substituted pipecolinates have shown that hydrogenation of disubstituted pyridines yields cis-piperidines, which can then be epimerized to their trans-counterparts.
The table below presents illustrative data from the literature on the diastereoselective synthesis of substituted piperidines, highlighting the level of control that can be achieved.
Table 2: Examples of Diastereoselective Synthesis of Substituted Piperidines
| Precursor | Reaction | Product | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| N-Boc-3-methyl-pyridine | Hydrogenation (H₂, PtO₂) | cis-N-Boc-3-methylpipecolinate | >95:5 | 85 |
| cis-N-Boc-3,5-dimethylpipecolinate | Epimerization (KOtBu) | trans-N-Boc-3,5-dimethylpipecolinate | 85:15 | 62 |
| N-Boc-2-methylpiperidine | Lithiation/Carboxylation | trans-N-Boc-2-methyl-6-carboxypiperidine | >98:2 | 82 |
Data is conceptual and derived from findings reported in the synthesis of related substituted piperidines for illustrative purposes. whiterose.ac.uk
These methods showcase how diastereomeric control is a fundamental aspect of synthesizing complex piperidine derivatives, which could be applied to piperidine nitriles bearing multiple stereocenters.
Computational Chemistry and Theoretical Studies of 3 3 Methylpiperidin 1 Yl Propanenitrile
Quantum Mechanical (QM) Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within a molecule, providing a foundational understanding of its stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining optimized molecular geometries and energies. For 3-(3-Methylpiperidin-1-yl)propanenitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can predict its most stable three-dimensional structure.
The process begins with building an initial model of the molecule. The DFT algorithm then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the system. The final, optimized geometry represents the lowest energy structure, or a local minimum on the potential energy surface. To confirm that the optimized structure is a true minimum, a frequency calculation is typically performed; the absence of imaginary frequencies indicates a stable conformation.
The calculations would reveal that the piperidine (B6355638) ring adopts a stable chair conformation. The methyl group at the 3-position preferentially occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions, which would destabilize an axial orientation. The propanenitrile group attached to the nitrogen atom also has preferred orientations to minimize steric clash with the ring.
Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are typical, representative values based on DFT calculations of analogous structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (ring) | ~ 1.47 Å |
| C-C (ring) | ~ 1.54 Å | |
| N-CH₂ (chain) | ~ 1.46 Å | |
| C-C (chain) | ~ 1.53 Å | |
| C≡N (nitrile) | ~ 1.15 Å | |
| Bond Angles | C-N-C (ring) | ~ 112° |
| N-C-C (chain) | ~ 110° | |
| C-C-C (chain) | ~ 111° | |
| C-C≡N (chain) | ~ 178° |
This interactive table provides predicted bond lengths and angles for the molecule's optimized geometry.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the piperidine ring, specifically on the nitrogen atom due to its lone pair of electrons. The LUMO is likely distributed over the propanenitrile group, particularly the antibonding π* orbital of the C≡N triple bond.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Note: Values are representative for a molecule of this type.)
| Parameter | Formula | Typical Calculated Value |
| HOMO Energy (EHOMO) | - | ~ -6.8 eV |
| LUMO Energy (ELUMO) | - | ~ 0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 7.3 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.8 eV |
| Electron Affinity (A) | -ELUMO | ~ -0.5 eV |
| Global Hardness (η) | (I - A) / 2 | ~ 3.65 eV |
| Chemical Potential (μ) | -(I + A) / 2 | ~ -3.15 eV |
| Global Electrophilicity (ω) | μ² / (2η) | ~ 1.36 eV |
This interactive table outlines the key electronic properties derived from HOMO-LUMO analysis.
Molecular Dynamics (MD) Simulations of Conformation and Dynamics
While QM calculations provide a static picture of the most stable molecular structure, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational flexibility and can be used to map the energy landscape of a molecule. mdpi.comfrontiersin.org
The conformational landscape of this compound is primarily defined by the piperidine ring's structure and the rotational freedom of the propanenitrile side chain.
Piperidine Ring: The 3-methylpiperidine (B147322) ring strongly prefers a chair conformation, which is significantly lower in energy than the alternative boat or twist-boat conformations. Within the chair conformation, two key isomers exist based on the position of the methyl group: equatorial and axial. The equatorial conformer is more stable because it avoids unfavorable 1,3-diaxial steric interactions with the axial hydrogen atoms on the ring. nih.gov
Propanenitrile Chain: The propanenitrile chain has two rotatable single bonds (N-CH₂ and CH₂-CH₂). Rotation around these bonds leads to various staggered and eclipsed conformations, similar to the conformational analysis of butane. lumenlearning.comkhanacademy.org The staggered conformations are energy minima, while the eclipsed conformations are energy maxima. The anti conformation (with a 180° dihedral angle) is typically the most stable, while gauche conformations (60° dihedral angle) are slightly higher in energy.
MD simulations would show rapid interconversion between the staggered rotamers of the side chain, while the piperidine ring remains predominantly in the chair conformation. Ring inversion (from one chair form to another) is a much higher energy process and would be a rare event at standard temperatures.
The energy landscape of a molecule is a surface that maps its potential energy as a function of its atomic coordinates. The minima on this surface correspond to stable or metastable conformations.
For this compound, the global energy minimum corresponds to the conformation where:
The piperidine ring is in a chair form.
The 3-methyl group is in the equatorial position.
The propanenitrile side chain is in an extended, staggered (anti) conformation.
Other local minima exist at slightly higher energies, such as conformations with a gauche arrangement in the side chain. The energy barriers between these side-chain rotamers are low, allowing for rapid interconversion at room temperature. The transition state for ring inversion represents a much higher energy barrier on the landscape.
Table 3: Relative Energies of Key Conformations (Note: Energy values are illustrative and based on general principles of conformational analysis.)
| Piperidine Ring Conformation | Methyl Group Position | Propanenitrile Chain | Relative Energy (kcal/mol) | Population at 298 K |
| Chair | Equatorial | Anti | 0.0 (Global Minimum) | High |
| Chair | Equatorial | Gauche | ~ 0.9 | Moderate |
| Chair | Axial | Anti | ~ 1.7 | Low |
| Twist-Boat | - | - | > 5.0 | Very Low |
This interactive table compares the stability of different possible conformations of the molecule.
Prediction of Spectroscopic Parameters (Advanced)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be predicted with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach. uncw.edu The process involves first performing a thorough conformational search and geometry optimization. Then, NMR shielding tensors are calculated for each low-energy conformer. A final predicted spectrum is obtained by averaging the chemical shifts of the conformers, weighted by their Boltzmann population distribution. uncw.edu
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies. The predicted spectrum allows for the assignment of absorption bands to specific molecular motions (stretching, bending, etc.). A characteristic and intense absorption band for this compound would be the C≡N triple bond stretch, which is predicted to appear in the 2200-2250 cm⁻¹ region. scribd.comquimicaorganica.org Calculated frequencies are often systematically higher than experimental values due to approximations in the theory, so they are typically scaled by an empirical factor to improve agreement with experiment.
Table 4: Predicted Characteristic Spectroscopic Data (Note: These predictions are based on typical values for the functional groups present.)
| Spectroscopy Type | Feature | Predicted Value |
| ¹³C NMR | C≡N Carbon | 118 - 122 ppm |
| ¹³C NMR | Ring Carbons adjacent to N | 50 - 60 ppm |
| ¹H NMR | Equatorial Protons | ~ 2.5 - 3.0 ppm |
| ¹H NMR | Axial Protons | ~ 2.0 - 2.5 ppm |
| IR Absorption | C≡N Stretch | ~ 2245 cm⁻¹ |
| IR Absorption | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |
This interactive table shows the expected signals in key spectroscopic analyses.
Ab Initio and DFT Calculations of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in structure verification and the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. These tensors are then used to determine the NMR chemical shifts.
DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with a comprehensive basis set such as 6-311++G(d,p), have proven effective in generating accurate theoretical NMR data. ruc.dkepstem.net The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Following this, the GIAO method is applied to the optimized structure to compute the shielding constants for each nucleus. These theoretical values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory, to yield the final chemical shifts (δ).
For this compound, theoretical calculations would predict distinct chemical shifts for each unique carbon and hydrogen atom. The correlation between these calculated values and experimentally obtained shifts is generally strong, though minor deviations can occur due to solvent effects and inherent approximations in the theoretical models. nih.gov
Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory using the GIAO method.
| Atom Position | Calculated ¹H Chemical Shift (ppm) | Atom Position | Calculated ¹³C Chemical Shift (ppm) |
| CH₃ (on piperidine) | 0.92 | C (Nitrile, C≡N) | 118.5 |
| CH₂ (piperidine, C4) | 1.30 - 1.45 | CH₃ (on piperidine) | 19.8 |
| CH₂ (piperidine, C5) | 1.60 - 1.75 | CH₂ (Cyanoethyl, -CH₂-CN) | 15.2 |
| CH (piperidine, C3) | 1.80 | CH (piperidine, C3) | 31.5 |
| CH₂ (piperidine, C2 & C6) | 2.20 - 2.90 | CH₂ (piperidine, C4) | 33.0 |
| CH₂ (Cyanoethyl, -CH₂-CN) | 2.55 | CH₂ (piperidine, C5) | 25.1 |
| CH₂ (Cyanoethyl, N-CH₂-) | 2.65 | CH₂ (Cyanoethyl, N-CH₂-) | 50.1 |
| CH₂ (piperidine, C2 & C6) | 54.5 |
Vibrational Frequency Analysis for IR and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing the bonding within a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities.
Using DFT, the molecular geometry is first optimized to a stationary point on the potential energy surface. A frequency calculation is then performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are analyzed to determine their characteristic frequencies.
The raw calculated frequencies are typically higher than experimental values due to the harmonic approximation, which neglects the anharmonic nature of real molecular vibrations. To improve accuracy, these theoretical frequencies are often uniformly scaled by an empirical scaling factor. epstem.net The output provides not only the frequency of each vibrational mode but also its IR intensity and Raman activity, allowing for the generation of a complete theoretical spectrum.
For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, various C-H stretching and bending modes of the piperidine ring and ethyl chain, and C-N stretching modes. These theoretical predictions are invaluable for assigning the bands observed in experimental spectra. mdpi.com
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
| 2945 | High | High | Asymmetric C-H stretch (CH₂, piperidine) |
| 2860 | Medium | High | Symmetric C-H stretch (CH₂, piperidine) |
| 2248 | Medium | Low | C≡N stretch (Nitrile) |
| 1455 | Medium | Medium | CH₂ scissoring/bending |
| 1260 | High | Low | C-N stretch (piperidine-ethyl) |
| 1120 | Medium | Medium | C-C stretch (ring and chain) |
| 850 | Low | Medium | Ring breathing mode |
Reaction Pathway Modeling and Mechanistic Insights via Computation
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimentation alone. By modeling the potential energy surface of a reaction, it is possible to identify key structures such as reactants, products, and transition states, and to map the energetic profile that governs the transformation.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Analysis
A central concept in reaction modeling is the transition state (TS), which represents the highest energy point along the minimum energy reaction path. It is a first-order saddle point on the potential energy surface, corresponding to a maximum in one direction (the reaction coordinate) and a minimum in all other degrees of freedom. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction.
Transition state optimization algorithms are used to find these saddle points. Once a candidate TS structure is located, a frequency calculation is performed to confirm its identity; a true TS will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
To verify that the optimized TS connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation traces the minimum energy path downhill from the TS in both forward and reverse directions. A successful IRC analysis confirms that the path leads to the correct reactant and product energy minima, thereby validating the proposed reaction mechanism. For the synthesis of this compound via the Michael addition of 3-methylpiperidine to acrylonitrile (B1666552), this analysis would map the entire conversion from the approach of the reactants to the formation of the final product.
Computational Prediction of Reaction Barriers and Thermodynamics
By calculating the energies of the reactants, transition state, and products, computational chemistry can provide quantitative insights into both the kinetics and thermodynamics of a reaction. The activation energy (Ea), or reaction barrier, is determined by the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
For the synthesis of this compound, computational modeling could predict the reaction to be kinetically accessible under standard conditions and thermodynamically favorable, as illustrated in the hypothetical energy profile below. mdpi.com
Table 3: Hypothetical Calculated Energy Profile for the Synthesis of this compound Energies (in Hartrees) and derived values (in kcal/mol) calculated at the B3LYP/6-311++G(d,p) level.
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (3-Methylpiperidine + Acrylonitrile) | -515.1234 | -514.9876 | 0.0 |
| Transition State (TS) | -515.0891 | -514.9512 | +22.8 |
| Product (this compound) | -515.1567 | -515.0234 | -22.5 |
Derived Kinetic and Thermodynamic Parameters:
Activation Energy (ΔG‡): +22.8 kcal/mol
Gibbs Free Energy of Reaction (ΔG_rxn): -22.5 kcal/mol
Advanced Spectroscopic Characterization Techniques for Structural Elucidation Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules like 3-(3-Methylpiperidin-1-yl)propanenitrile. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are necessary to establish detailed connectivity and stereochemistry. nih.gov
A suite of 2D NMR experiments is employed to map out the complete covalent framework of the molecule. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY is crucial for tracing the proton networks within the piperidine (B6355638) ring and the propanenitrile side chain. Expected correlations would be observed between the methyl protons and the H3 proton of the piperidine ring, as well as between adjacent protons from H2 through H6 on the ring. Similarly, the two methylene (B1212753) groups of the propanenitrile chain (-CH₂-CH₂-CN) would show a clear cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). nih.gov It allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum. For instance, the proton signal for the methyl group would correlate to the methyl carbon signal, and the various methylene protons of the ring and side chain would correlate to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH), which is vital for connecting different spin systems. acs.org This technique would definitively link the propanenitrile side chain to the piperidine ring by showing a correlation from the piperidine H2/H6 protons to the first methylene carbon of the side chain, and from the protons of that same methylene group to the piperidine C2 and C6 carbons. It would also confirm the position of the methyl group by showing correlations from the methyl protons to the C3 and C4 carbons of the piperidine ring.
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.
Table 1: Hypothetical ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound
| Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
|---|---|---|---|---|
| -CH₂-CN | 2.45 (t) | 15.1 | -N-CH₂- | -N-CH₂-, -CN |
| -N-CH₂- | 2.65 (t) | 52.4 | -CH₂-CN | C2, C6, -CH₂-CN, -CN |
| C2/C6 (ax, eq) | 2.0-2.9 (m) | 57.6 | H3/H5, H2/H6 | C3/C5, C4, -N-CH₂- |
| C3 (ax) | 1.0-1.2 (m) | 29.1 | H2, H4, 3-CH₃ | C2, C4, C5, 3-CH₃ |
| C3 (eq) | 1.6-1.8 (m) | H2, H4, 3-CH₃ | C2, C4, C5, 3-CH₃ | |
| C4 (ax, eq) | 1.4-1.7 (m) | 23.3 | H3, H5 | C2, C3, C5, C6, 3-CH₃ |
| C5 (ax, eq) | 1.3-1.6 (m) | 32.0 | H4, H6 | C3, C4, C6 |
| 3-CH₃ | 0.88 (d) | 19.5 | H3 | C2, C3, C4 |
| -CN | - | 119.9 | - | -CH₂-CN, -N-CH₂- |
The piperidine ring is not static; it undergoes dynamic conformational changes in solution. optica.org The primary processes are ring inversion (chair-to-chair interconversion) and nitrogen inversion. The presence of a methyl group at the C3 position and a propanenitrile group on the nitrogen atom influences the energetics and rates of these exchanges. nih.gov
Dynamic NMR, which involves recording spectra at different temperatures, is the ideal technique for studying these processes. copernicus.org
At high temperatures: If the conformational exchange is fast on the NMR timescale, the signals for axial and equatorial protons at a given position will be averaged, resulting in a single, sharp peak. nih.gov
At low temperatures: As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the averaged peak broadens significantly. Below this temperature, if the exchange becomes slow enough, separate signals for the axial and equatorial conformers (or protons) can be observed.
By analyzing the line shapes of the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the chair-chair interconversion. For N-methylpiperidine, the barrier to ring inversion is approximately 49.8 kJ/mol. nih.gov The larger propanenitrile substituent on the nitrogen of this compound would likely favor an equatorial position to minimize steric hindrance, influencing the conformational equilibrium and potentially altering the inversion barrier.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the nitrile, piperidine, and alkyl functionalities.
Nitrile Group (C≡N): The most distinct feature in the IR spectrum is the C≡N stretching vibration. For saturated nitriles, this appears as a sharp, intense band in the range of 2260-2240 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com
C-H Stretching: Vibrations from the C-H bonds of the methyl and methylene groups on the piperidine ring and side chain would appear in the 3000-2850 cm⁻¹ region.
C-N Stretching: The stretching of the C-N single bonds within the piperidine ring and between the ring and the side chain typically occurs in the 1250-1020 cm⁻¹ region.
CH₂/CH₃ Bending: Scissoring and bending vibrations for the methylene and methyl groups would be found in the 1470-1370 cm⁻¹ range.
Table 2: Expected Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2970-2950 | Asymmetric C-H Stretch | -CH₃ | Medium-Strong |
| 2940-2915 | Asymmetric C-H Stretch | -CH₂- | Medium-Strong |
| 2880-2860 | Symmetric C-H Stretch | -CH₃ | Medium |
| 2865-2845 | Symmetric C-H Stretch | -CH₂- | Medium |
| 2260-2240 | C≡N Stretch | Nitrile | Sharp, Strong |
| 1475-1445 | C-H Bending (Scissoring) | -CH₂- | Medium |
| 1380-1370 | C-H Bending (Umbrella) | -CH₃ | Medium |
| 1250-1020 | C-N Stretch | Tertiary Amine | Medium |
While the harmonic oscillator model is a useful approximation, real molecular vibrations are anharmonic. This anharmonicity means that transitions to higher vibrational energy levels (v=2, 3, etc.) are possible, although with much lower probability than the fundamental transition (v=0 to v=1). quora.com These transitions give rise to weak absorption bands in the IR spectrum known as overtones, which appear at approximately two or three times the frequency of the fundamental vibration. quora.com
For this compound, an overtone of the strong C≡N stretch (ν ≈ 2250 cm⁻¹) might be observable as a very weak band around 4500 cm⁻¹ in the near-infrared (NIR) region. nih.gov Similarly, overtones of the C-H stretching vibrations (ν ≈ 2900 cm⁻¹) can appear in the 5800 cm⁻¹ region. Analyzing the precise positions of these overtones can provide deeper insights into the potential energy surface of the bond and the effects of molecular interactions. acs.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and the deduction of structural features through fragmentation analysis. wvu.edu For this compound (Molecular Weight: 166.26 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 167.21 under ESI conditions.
The fragmentation of this compound is expected to be directed by the tertiary amine of the piperidine ring, which is a common site of initial charge localization. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond beta to the nitrogen atom is a characteristic fragmentation pathway for amines. This would involve the loss of the propanenitrile side chain, leading to a stable iminium ion.
Cleavage of the Propanenitrile Side Chain: Fragmentation can occur at various points along the side chain. Loss of the CN group (26 Da) or the CH₂CN radical (40 Da) are plausible pathways.
Piperidine Ring Fission: The piperidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen, followed by a series of rearrangements and further bond cleavages. This can lead to the loss of neutral molecules like ethene (28 Da) or propene (42 Da). researchgate.net
Table 3: Plausible Mass Spectrometry Fragments for [this compound+H]⁺
| m/z Value | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 167.21 | [M+H]⁺ | Protonated Molecular Ion |
| 126.13 | [M+H - CH₂CN]⁺ | Alpha-cleavage with loss of acetonitrile (B52724) radical |
| 112.12 | [M+H - C₃H₄N]⁺ | Loss of propanenitrile radical via rearrangement |
| 98.11 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the entire propanenitrile group |
| 84.08 | [C₅H₁₀N]⁺ | Ring fission product |
By using high-resolution mass spectrometry (HRMS), the exact mass of each fragment can be determined, which allows for the calculation of its elemental formula, greatly increasing the confidence in the proposed fragmentation pathways. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. libretexts.org This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. nih.govyoutube.com
For this compound, with a molecular formula of C₁₀H₁₈N₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental HRMS measurements. An experimentally determined mass that falls within a narrow tolerance (typically <5 ppm) of the theoretical value provides strong evidence for the assigned molecular formula. algimed.com
Interactive Data Table: Theoretical Exact Mass Calculation
| Element | Count | Isotope Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 18 | 1.007825 | 18.140850 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Total | 166.147198 |
This table calculates the theoretical monoisotopic mass for C₁₀H₁₈N₂.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation
Tandem Mass Spectrometry (MS/MS) is a crucial technique for determining the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments provides valuable information about the molecule's connectivity and functional groups.
For this compound, the fragmentation would likely be initiated by cleavages at the bonds adjacent to the piperidine nitrogen and the bonds of the piperidine ring itself. Common fragmentation pathways for N-alkylpiperidines involve the loss of the alkyl substituent or ring-opening mechanisms. wvu.edu The propanenitrile side chain could also undergo specific fragmentations. The resulting MS/MS spectrum would display a unique fingerprint of fragment ions, allowing for the confirmation of the proposed structure.
Interactive Data Table: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |
| 167.1546 ([M+H]⁺) | 110.1277 | C₃H₅N | Loss of propanenitrile side chain via alpha-cleavage |
| 167.1546 ([M+H]⁺) | 98.1226 | C₄H₉N | Cleavage of the propanenitrile group with H-transfer |
| 167.1546 ([M+H]⁺) | 84.0808 | C₅H₁₁N | Ring opening followed by loss of a C₅H₁₁N fragment |
| 167.1546 ([M+H]⁺) | 70.0651 | C₆H₁₃N | Cleavage leading to a C₄H₈N⁺ fragment |
This table presents a hypothetical fragmentation pattern for protonated this compound based on known fragmentation of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. iucr.org
Absolute Configuration Determination (if chiral)
This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers: (R)-3-(3-Methylpiperidin-1-yl)propanenitrile and (S)-3-(3-Methylpiperidin-1-yl)propanenitrile. If a single enantiomer can be crystallized, X-ray crystallography can be used to determine its absolute configuration. nih.gov This is often achieved by co-crystallizing the compound with a chiral probe of known absolute configuration or by analyzing the anomalous dispersion of the X-ray scattering. researchgate.netrsc.org The analysis would confirm the spatial orientation of the methyl group relative to the rest of the piperidine ring. It is expected that the methyl group would preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. rsc.org
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral)
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution and are particularly valuable for assigning the absolute configuration of enantiomers. mdpi.comnih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) for Chromophore Studies
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net The resulting spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. nih.gov The ECD spectra of two enantiomers are mirror images of each other. nih.gov
For this compound, the chromophores responsible for ECD signals would be the n → σ* transitions associated with the nitrogen lone pair and transitions involving the nitrile group. Although these are relatively weak chromophores, they are sensitive to the chiral environment. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of a given sample can be unambiguously assigned. nih.gov
Interactive Data Table: Illustrative ECD Data for Enantiomers
| Enantiomer | Predicted λmax (nm) | Predicted Cotton Effect (Δε) |
| (R)-enantiomer | ~210 | Positive |
| (S)-enantiomer | ~210 | Negative |
This table provides a simplified, hypothetical representation of expected ECD signals. The sign of the Cotton effect is crucial for distinguishing between enantiomers.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides detailed information about the absolute configuration of chiral molecules in solution. biotools.usamericanlaboratory.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. biotools.us The resulting VCD spectrum is unique for each enantiomer, exhibiting mirror-image spectra for opposite enantiomers, while being silent for achiral or racemic mixtures. nih.gov This characteristic makes VCD an invaluable tool for the unambiguous determination of the absolute stereochemistry of chiral compounds such as this compound.
The assignment of the absolute configuration is achieved by a direct comparison between the experimentally measured VCD spectrum and a theoretically predicted spectrum for one of the enantiomers. americanlaboratory.comschrodinger.com The theoretical spectrum is calculated using quantum chemical methods, typically based on Density Functional Theory (DFT). americanlaboratory.comnih.gov A good correlation in the signs and relative intensities of the VCD bands between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute configuration. americanlaboratory.com This method is particularly advantageous as it can be applied to samples in the solution phase and does not require crystallization, which is often a significant hurdle in X-ray crystallography. biotools.usamericanlaboratory.com
Hypothetical VCD Analysis of (S)-3-(3-Methylpiperidin-1-yl)propanenitrile
In the absence of published experimental VCD data for this compound, this section outlines a hypothetical study to illustrate the application of VCD for its structural elucidation. The process would involve both experimental measurement and computational prediction.
Experimental Procedure: An experimental VCD spectrum of an enantiomerically enriched sample of this compound would be recorded. A solution of the sample (typically 5-15 mg) would be prepared in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), to minimize solvent interference in the mid-infrared region. biotools.usschrodinger.com The spectrum would be acquired on a specialized VCD spectrometer over a range of vibrational frequencies, typically from 900 to 2000 cm⁻¹.
Computational Methodology: To predict the theoretical VCD spectrum, a computational analysis would be performed for one enantiomer, for instance, the (S)-enantiomer. This process involves several key steps:
Conformational Search: A thorough search for all possible stable conformations of the (S)-3-(3-Methylpiperidin-1-yl)propanenitrile molecule would be conducted. This is crucial as the observed VCD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization and Frequency Calculation: The geometry of each identified conformer would be optimized using DFT, for example, with the B3LYP functional and a 6-31G(d) basis set. Vibrational frequencies, infrared intensities, and VCD rotational strengths would then be calculated for each optimized conformer.
Spectrum Generation: The final theoretical VCD spectrum would be generated by summing the contributions of each conformer, weighted by their calculated Boltzmann populations at a specific temperature.
Data Comparison and Interpretation: The absolute configuration is determined by comparing the sign and relative intensity patterns of the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. If the patterns match, the sample is assigned the (S)-configuration. If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the sample is assigned the (R)-configuration.
The following interactive table presents hypothetical data from such a comparative analysis. It lists the key predicted vibrational frequencies for the most stable conformer of (S)-3-(3-Methylpiperidin-1-yl)propanenitrile and compares them with hypothetical experimental VCD signals. The sign of the rotational strength (R) determines the sign of the VCD band (positive or negative).
| Predicted Frequency (cm⁻¹) for (S)-enantiomer | Predicted Rotational Strength (R) (10⁻⁴⁴ esu²cm²) | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Experimental VCD Sign | Vibrational Mode Assignment |
|---|---|---|---|---|
| 2245 | +5.8 | 2246 | + | C≡N stretch |
| 1460 | -12.3 | 1458 | - | CH₂ scissoring (piperidine ring) |
| 1380 | +8.5 | 1379 | + | CH₃ symmetric bend |
| 1250 | -15.1 | 1248 | - | C-N stretch (ring) / CH₂ wag |
| 1105 | +20.7 | 1102 | + | C-C stretch / CH rock |
In this hypothetical scenario, the positive and negative signs of the major bands in the experimental spectrum align with those predicted for the (S)-enantiomer. This strong correlation would lead to the confident assignment of the absolute configuration of the measured sample as (S).
Chemical Reactivity and Derivatization of 3 3 Methylpiperidin 1 Yl Propanenitrile
Reactions of the Nitrile Functionality
The cyano (–C≡N) group is a versatile functional group in organic synthesis, often considered a "disguised" carboxylic acid. ebsco.com Its carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. pressbooks.publibretexts.org
The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or its corresponding amide intermediate. ebsco.comchemistrysteps.com This reaction can be catalyzed by either acid or base, typically requiring heat. weebly.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. chemistrysteps.comyoutube.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orglibretexts.org For 3-(3-Methylpiperidin-1-yl)propanenitrile, this reaction would yield 3-(3-Methylpiperidin-1-yl)propanoic acid.
Acid-Catalyzed Hydrolysis
Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. pressbooks.publibretexts.org Subsequent protonation steps yield the amide intermediate, which is then further hydrolyzed under basic conditions to a carboxylate salt. chemistrysteps.comweebly.com Acidification in a separate workup step is required to obtain the final carboxylic acid. pressbooks.pub
Base-Catalyzed Hydrolysis
| Condition | Intermediate | Final Product (after workup) |
| Aqueous Acid (e.g., H₂SO₄, HCl), Heat | Amide | Carboxylic Acid |
| Aqueous Base (e.g., NaOH, KOH), Heat | Amide | Carboxylate Salt (→ Carboxylic Acid) |
The nitrile group can be readily reduced to afford primary amines or, with milder reagents, aldehydes.
The complete reduction of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. chemguide.co.uk This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. libretexts.orgchemguide.co.uklibretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst like palladium, platinum, or nickel, is also an effective method. libretexts.orgchemguide.co.uk Applying these methods to this compound would produce 3-(3-Methylpiperidin-1-yl)propan-1-amine.
Partial reduction of nitriles to aldehydes can be accomplished using less reactive hydride reagents that deliver only one hydride to the nitrile carbon. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction. The intermediate imine-aluminum complex is hydrolyzed during aqueous workup to release the aldehyde. chemistrysteps.com This would convert this compound into 3-(3-Methylpiperidin-1-yl)propanal.
| Reagent(s) | Product Type | Example Product from this compound |
| 1. LiAlH₄; 2. H₂O | Primary Amine | 3-(3-Methylpiperidin-1-yl)propan-1-amine |
| H₂ / Catalyst (Pd, Pt, Ni) | Primary Amine | 3-(3-Methylpiperidin-1-yl)propan-1-amine |
| 1. DIBAL-H; 2. H₂O | Aldehyde | 3-(3-Methylpiperidin-1-yl)propanal |
The electrophilic nature of the nitrile carbon allows for addition reactions with various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. This reaction pathway is a valuable method for forming ketones. libretexts.org
The reaction involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, forming an intermediate imine anion which is stabilized as a magnesium salt (in the case of a Grignard reagent). libretexts.orglibretexts.org This intermediate is stable and does not react further with the organometallic reagent. Subsequent hydrolysis with aqueous acid protonates the imine, which is then hydrolyzed to a ketone, with the nitrogen being converted to ammonia. libretexts.org
For instance, the reaction of this compound with a Grignard reagent like ethylmagnesium bromide (CH₃CH₂MgBr), followed by an acidic workup, would yield 5-(3-Methylpiperidin-1-yl)pentan-3-one.
| Reagent(s) | Product Type | Reaction Summary |
| 1. Grignard Reagent (R'-MgX); 2. H₃O⁺ | Ketone | R-C≡N + R'-MgX → R-C(R')=N-MgX → R-C(O)-R' |
| 1. Organolithium (R'-Li); 2. H₃O⁺ | Ketone | R-C≡N + R'-Li → R-C(R')=N-Li → R-C(O)-R' |
Transformations of the Piperidine (B6355638) Ring System
The 3-methylpiperidine (B147322) moiety is a saturated N-heterocycle. While generally stable, its C-H bonds can be functionalized, and the ring can participate in oxidation and reduction reactions, particularly at positions adjacent to the nitrogen atom.
Direct and selective functionalization of C-H bonds on a saturated ring like piperidine is a significant challenge in synthetic chemistry but is achievable through modern synthetic methods.
Halogenation : Direct halogenation of the piperidine ring is not straightforward. However, strategies exist for the synthesis of halogenated piperidines. One approach involves the intramolecular nucleophilic substitution of halogenated amides to form the piperidine ring, which can result in a C-substituted product. nih.gov Another strategy involves the temporary transformation of a related heterocycle, pyridine (B92270), into a more reactive intermediate like a Zincke imine, which can undergo highly regioselective halogenation before being converted back to the aromatic ring. chemrxiv.org While not a direct functionalization of piperidine, these methods highlight potential pathways for accessing halogenated derivatives.
Hydroxylation : The introduction of a hydroxyl (-OH) group can be accomplished through both biocatalytic and chemical methods. Biocatalysis, using enzymes such as hydroxylases, offers a powerful tool for the regioselective and stereoselective C-H oxidation of piperidines. chemistryviews.org For example, engineered enzymes have been used to introduce hydroxyl groups into carboxylated piperidines. chemistryviews.org Certain enzymes can also be used to create hydroxylated piperidine synthons through alternative reaction pathways like epoxidation followed by intramolecular cyclization. nih.gov Chemical oxidation can also be employed; for instance, 3-hydroxypiperidine (B146073) itself is a key intermediate used in the synthesis of many pharmaceutical compounds. chemicalbook.com
Oxidation : The piperidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen (the C2 and C6 positions). Oxidation using reagents such as mercuric acetate-EDTA (Hg(II)-EDTA) proceeds through the formation of an iminium ion intermediate. researchgate.net This electrophilic iminium species can be trapped by nucleophiles or, in the absence of a suitable trapping agent, can be further oxidized to a lactam (a cyclic amide). researchgate.net In the case of a 3-substituted piperidine, oxidation can occur at either the C2 or C6 position, potentially leading to a mixture of isomeric lactams. The steric and electronic influence of the methyl group at the C3 position would likely direct the regioselectivity of this oxidation. researchgate.net
Reduction : As the piperidine ring is already a saturated system, it cannot be further reduced under standard hydrogenation conditions. However, functional groups introduced onto the ring or oxidized forms of the ring can be reduced. For example, the lactams formed from the oxidation of the piperidine ring can be reduced back to the corresponding cyclic amine using a strong reducing agent like LiAlH₄. This two-step sequence of oxidation followed by reduction can be a method for manipulating the stereochemistry or introducing substituents at the alpha-carbon positions.
Cyclization Reactions Involving this compound as a Precursor
This compound serves as a versatile precursor for the synthesis of various heterocyclic structures through cyclization reactions. The presence of the nitrile group and the piperidine ring allows for both intramolecular and intermolecular cyclization pathways, leading to the formation of fused and complex molecular scaffolds.
Intramolecular Cyclization to Fused Heterocycles
While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, the reactivity of related N-cyanoethylated heterocyclic compounds suggests potential pathways for the formation of fused heterocyclic systems. Generally, these reactions involve the activation of the nitrile group or a position on the piperidine ring, followed by a subsequent ring-closing step.
One plausible approach involves the reduction of the nitrile group to a primary amine, followed by an intramolecular cyclization. For instance, reduction of the nitrile to an aminopropyl group would generate a diamine that could undergo cyclization with a suitable electrophile to form a fused bicyclic system. Another potential strategy could involve a Thorpe-Ziegler type cyclization, where deprotonation of the carbon alpha to the nitrile group could lead to an intramolecular attack on an electrophilic center on the piperidine ring, if appropriately functionalized.
In analogous systems, the intramolecular cyclization of N-cyano sulfoximines has been shown to produce thiadiazine 1-oxides through an acid-catalyzed hydrolysis of the cyano group followed by cyclocondensation. nih.gov This suggests that under acidic conditions, the nitrile group of this compound could potentially be hydrolyzed to an amide, which could then participate in a cyclization reaction if a suitable reactive site is present on the piperidine ring.
The following table illustrates representative examples of intramolecular cyclization reactions of nitrile-containing compounds to form fused heterocycles, which could serve as models for potential transformations of this compound.
| Starting Material Analogue | Reagents and Conditions | Fused Heterocycle | Yield (%) | Reference |
| Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate | Primary aliphatic amines, water | 1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one | High | nih.gov |
| 2-N-cyano-sulfonimidoyl amides | H2SO4 | Thiadiazine 1-oxides | Good to moderate | nih.gov |
Intermolecular Cycloadditions for Complex Scaffolds
Intermolecular cycloaddition reactions represent a powerful strategy for the construction of complex molecular scaffolds from relatively simple precursors. wikipedia.org this compound can potentially participate in such reactions, for instance, in [3+2] cycloadditions, which are a common method for synthesizing five-membered heterocycles. mdpi.com
One of the most well-known examples of this type of reaction is the 1,3-dipolar cycloaddition. wikipedia.org In this context, the nitrile group of this compound could be converted into a 1,3-dipole, such as a nitrile oxide or a nitrile imine. These reactive intermediates could then undergo cycloaddition with a suitable dipolarophile, such as an alkene or an alkyne, to yield complex heterocyclic structures. For example, reaction of a nitrile oxide with an alkyne would lead to the formation of an isoxazole (B147169) ring appended to the 3-(3-methylpiperidin-1-yl)propyl backbone. youtube.com
Alternatively, the tertiary amine of the piperidine ring could be utilized to generate an azomethine ylide, another type of 1,3-dipole. The reaction of tertiary amine N-oxides with silyl (B83357) imines has been shown to produce imidazolidines via a [3+2] cycloaddition, providing a route to 1,2-diamines. nih.gov While this would require prior oxidation of the piperidine nitrogen, it highlights a potential pathway for the involvement of the piperidine moiety in cycloaddition reactions.
The following table provides examples of intermolecular cycloaddition reactions that could be adapted for the derivatization of this compound.
| 1,3-Dipole Precursor | Dipolarophile | Resulting Heterocycle | Catalyst/Conditions | Reference |
| Organic azide | Alkyne | 1,2,3-Triazole | Copper-catalyzed | youtube.com |
| Nitrile oxide | Alkyne | Isoxazole | Base | youtube.com |
| Nitrile imine | Alkyne | Pyrazole | Base | youtube.com |
| Azomethine ylide | Alkene | Pyrrolidine | Thermal/Photochemical | beilstein-journals.org |
Stereoselective Derivatization (if applicable)
The presence of a stereocenter at the 3-position of the piperidine ring in this compound introduces the potential for stereoselective derivatization. The chiral environment created by the methyl group can influence the stereochemical outcome of reactions occurring at other sites within the molecule.
Diastereoselective Reactions Guided by the Methylpiperidine Stereocenter
The stereocenter at the C3 position of the piperidine ring can exert a diastereoselective influence on reactions taking place on the ring or on the propanenitrile side chain. This stereocontrol arises from the steric hindrance imposed by the methyl group, which can favor the approach of reagents from the less hindered face of the molecule.
For instance, in reactions involving the piperidine ring, such as hydrogenation or the introduction of a new substituent, the existing methyl group can direct the stereochemistry of the newly formed stereocenter. Studies on the hydrogenation of substituted pyridines to piperidines have demonstrated that the existing substituents can direct the stereochemical outcome. rsc.org Similarly, diastereoselective lithiation and subsequent trapping of N-Boc-3-methylpiperidine have been shown to proceed with high stereoselectivity, with the methyl group directing the position of lithiation. nih.gov
In the context of the propanenitrile side chain, the chiral piperidine ring could act as an internal chiral auxiliary, influencing the stereochemistry of reactions at the α- or β-positions of the nitrile group. For example, an aldol (B89426) reaction involving the enolate of the propanenitrile could exhibit diastereoselectivity due to the chiral environment of the piperidine ring.
The table below presents examples of diastereoselective reactions in related piperidine systems, illustrating the directing effect of substituents on the piperidine ring.
| Piperidine Derivative | Reaction | Diastereomeric Ratio | Reference |
| N-Boc-3-methyl piperidine | Lithiation and trapping with CO2 | 90:10 (trans:cis) | nih.gov |
| 3,5-disubstituted pyridine | Hydrogenation with Pd/C | 70:30 (trans:cis) | nih.gov |
| δ-valerolactam-tethered alkenols | Catalytic hydrogenation | Diastereoselective | rsc.org |
Enantioselective Transformations through Chiral Auxiliaries or Catalysts
For the synthesis of enantiomerically pure derivatives of this compound, enantioselective transformations can be employed. These methods typically involve the use of either chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be attached, for example, to the nitrogen atom after removal of the propanenitrile group, or to a functional group introduced elsewhere in the molecule. After the stereoselective reaction, the auxiliary is removed to yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries, for instance, are widely used for stereoselective alkylation and aldol reactions.
Chiral Catalysts: The use of chiral catalysts is a powerful strategy for achieving enantioselectivity. chemrxiv.org A chiral catalyst can interact with the substrate to create a chiral environment that favors the formation of one enantiomer over the other. For piperidine derivatives, a variety of enantioselective catalytic methods have been developed. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been used to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Furthermore, enantioselective intramolecular cyclizations catalyzed by chiral phosphoric acids have been employed for the synthesis of functionalized chiral piperidines. umich.edu Nickel-catalyzed enantioselective reductive cyclization of N-alkynones is another method for producing chiral piperidines. researchgate.net
The following table summarizes some enantioselective transformations that are applicable to the synthesis of chiral piperidine derivatives.
| Reaction Type | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | 3-Substituted tetrahydropyridines | High | nih.govacs.org |
| Intramolecular Cyclization | Chiral phosphoric acid | Functionalized piperidines | Up to 93% | umich.edu |
| C(sp3)-H Oxidation | Manganese catalyst | Chiral N,O-acetals of piperidines | Up to 98% | chemrxiv.org |
| Reductive Cyclization of N-alkynones | Nickel-catalyst with chiral ligand | Piperidines with chiral tertiary alcohols | >99:1 er | researchgate.net |
Applications in Advanced Organic Synthesis As a Versatile Building Block
A Gateway to Complex Heterocyclic Systems
The inherent structural features of 3-(3-Methylpiperidin-1-yl)propanenitrile make it a promising precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The piperidine (B6355638) ring provides a foundational element for building bicyclic and polycyclic frameworks, while the propanenitrile side chain offers a handle for further functionalization and ring-closure reactions.
Precursor for Quinolizidine (B1214090) and Indolizidine Derivatives
While direct, documented syntheses of quinolizidine and indolizidine derivatives commencing from this compound are not extensively reported in readily available literature, the structural framework of this compound suggests its potential as a key intermediate. The biosynthesis of quinolizidine alkaloids, for instance, involves the cyclization of cadaverine, a lysine-derived diamine, to form the piperidine ring system. wikipedia.orgnih.gov Synthetic strategies often mimic these pathways, and a molecule like this compound could, in principle, be elaborated to introduce the necessary functionalities for intramolecular cyclization to form the quinolizidine core. One plausible approach involves the transformation of the nitrile group into a suitable electrophilic or nucleophilic center that can react with a functionalized piperidine ring to close the second ring of the quinolizidine system. For example, intramolecular iminoacetonitrile (B14750961) [4 + 2] cycloadditions have been utilized as a key step in the total synthesis of quinolizidine alkaloids, demonstrating the utility of nitrile-containing intermediates in constructing these bicyclic systems. acs.org
Similarly, indolizidine alkaloids, which are characterized by a fused five- and six-membered nitrogen-containing ring system, represent another class of heterocycles potentially accessible from this precursor. Synthetic routes towards indolizidines often involve intramolecular cyclization strategies. rsc.org The propanenitrile arm of this compound could be chemically modified to create a five-atom chain that can undergo intramolecular cyclization onto the piperidine nitrogen or an adjacent carbon, thereby forming the indolizidine scaffold.
Scaffold for Pyrrolizidine (B1209537) and Norlupinane Analogs
The synthesis of pyrrolizidine alkaloids, which feature a [3.3.0] bicyclic system, has been a subject of considerable synthetic effort. nih.gov While the direct conversion of a piperidine-based precursor to a pyrrolizidine may seem counterintuitive, strategic ring-contraction methodologies or multi-step synthetic sequences could potentially utilize this compound. For instance, cleavage of the piperidine ring followed by recyclization could, in principle, lead to the formation of the five-membered rings characteristic of the pyrrolizidine core.
Norlupinane analogs, which are structurally related to quinolizidine alkaloids, could also be envisioned as synthetic targets. The synthesis of these complex structures often relies on the stereocontrolled construction of the core bicyclic system. The chiral center at the 3-position of the methylpiperidine ring in this compound could serve as a crucial stereochemical determinant in asymmetric syntheses of these alkaloids and their analogs.
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The dual functionality of this compound presents intriguing possibilities for its incorporation into various MCRs.
Ugi, Passerini, and Biginelli Reactions Incorporating the Compound
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide derivative. rsc.orgrsc.org The tertiary amine of this compound itself cannot directly participate as the amine component. However, the nitrile group could potentially be transformed into a primary amine, which would then allow the entire molecular fragment to be incorporated into an Ugi reaction. Furthermore, the nitrile group itself might participate in variations of the Ugi reaction.
The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.orgorganicreactions.orgorganic-chemistry.org While this compound does not fit the typical profile of a reactant in a classic Passerini reaction, its nitrile functionality could potentially be involved in Passerini-type reactions. For instance, variations of the Passerini reaction have been developed that utilize different acidic components or involve subsequent intramolecular reactions. acs.org
The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgnih.gov The piperidine nitrogen in this compound could act as a basic catalyst in this reaction. More interestingly, if the nitrile group were hydrolyzed to an amide and then further transformed, the resulting molecule could potentially act as a urea equivalent, allowing for the incorporation of the entire 3-methylpiperidinoethyl moiety into the dihydropyrimidinone scaffold. N-substituted ureas have been successfully employed in the Biginelli reaction, broadening its scope. organic-chemistry.org
Design of Novel MCRs Utilizing the Nitrile and Piperidine Functionalities
The unique combination of a tertiary amine and a nitrile group within the same molecule opens avenues for the design of novel multicomponent reactions. The piperidine nitrogen can act as an internal base or nucleophile, while the nitrile group can serve as an electrophile after activation or be transformed into other functional groups. For example, a reaction could be designed where an initial Michael addition of the piperidine nitrogen to an activated alkene is followed by an intramolecular reaction involving the nitrile group, all in a one-pot, multicomponent setup. The Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form cyclic ketones, provides a precedent for the reactivity of nitrile groups in ring-forming reactions. While not a multicomponent reaction in the strictest sense, the principles could be adapted.
Use in the Synthesis of Ligands and Catalysts
The development of new ligands for catalysis is a cornerstone of modern organic synthesis. Chiral piperidine-containing molecules are well-established as effective ligands in a variety of asymmetric transformations. snnu.edu.cn The inherent chirality of this compound (due to the methyl group at the 3-position) makes it an attractive starting material for the synthesis of novel chiral ligands.
The nitrile group can be readily converted into a range of other functionalities, such as amines, carboxylic acids, or tetrazoles, which can act as coordinating groups for metal catalysts. For instance, reduction of the nitrile to a primary amine would yield a diamine ligand. The stereocenter in the piperidine ring could induce asymmetry in metal-catalyzed reactions, leading to enantiomerically enriched products. The synthesis of chiral bipyridine-diol ligands, for example, highlights the importance of stereogenic centers in designing effective catalysts for asymmetric reactions. nih.gov The development of organocatalysts based on proline and its derivatives also underscores the value of chiral cyclic amines in asymmetric catalysis. researchgate.net By analogy, chiral ligands and organocatalysts derived from this compound could find applications in a wide array of stereoselective transformations.
Precursor for Advanced Polymeric Materials (if relevant to academic research)
The structure of this compound is well-suited for application in polymer chemistry, where it can be used to introduce specific functionalities and properties into polymer chains.
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing multiple pathways for incorporating the molecule into a polymer backbone. This process would result in a polymer decorated with pendant 3-methylpiperidine (B147322) groups.
Table 2: Potential Reactions of the Nitrile Group for Polymer Synthesis
| Reaction Type | Reagents | Resulting Functional Group | Potential Polymer Type |
|---|---|---|---|
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Polyamides, Polyimides |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Polyesters, Polyamides |
| Cycloaddition | Dienes, Azides | Heterocyclic rings | Modified polymer backbones |
For instance, complete reduction of the nitrile to a diamine, 3-(3-methylpiperidin-1-yl)propan-1-amine, would create a monomer suitable for polycondensation reactions with diacids to form polyamides. Similarly, hydrolysis to 3-(3-methylpiperidin-1-yl)propanoic acid would yield a monomer that could be copolymerized with diols to produce polyesters.
Once incorporated into a polymer, the pendant 3-methylpiperidine groups can impart unique properties to the material. The presence of these heterocyclic rings along the polymer chain can influence several key characteristics:
Thermal Properties: The bulky and polar nature of the piperidine ring can increase the glass transition temperature (Tg) of the polymer by restricting chain mobility.
Physicochemical Properties: The basicity of the piperidine nitrogen can make the polymer pH-responsive, with its solubility and conformation changing in response to pH variations. This nitrogen can also be quaternized to create a polyelectrolyte.
Post-Polymerization Modification: The piperidine ring itself, particularly at the positions adjacent to the nitrogen, can be a site for further chemical reactions, allowing for the grafting of other functional molecules onto the polymer backbone. researchgate.net
Bioactivity: Piperidine-containing structures are prevalent in pharmaceuticals. Incorporating these moieties into materials, such as hydrogel films, has been shown to confer bioactive properties, such as antimicrobial activity. nih.gov A polymer with pendant 3-methylpiperidine groups could be investigated for similar applications in biomedical materials or functional coatings.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for compounds structurally related to 3-(3-methylpiperidin-1-yl)propanenitrile often rely on conventional methods that may involve harsh conditions or multiple steps. The future of its synthesis lies in developing more sustainable and efficient pathways, particularly through biocatalysis and photoredox catalysis.
The 3-methylpiperidine (B147322) moiety of the target molecule contains a chiral center, making the development of enantioselective synthetic routes a critical goal for potential pharmaceutical applications. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a powerful tool for achieving high stereoselectivity under mild, environmentally benign conditions. nih.gov
Future research could focus on employing enzymes like transaminases or amine oxidases in cascade reactions to produce chiral piperidine (B6355638) intermediates. nih.govucd.ie For instance, a chemo-enzymatic approach could involve the asymmetric dearomatization of pyridine (B92270) precursors, followed by functionalization to yield enantiopure 3-methylpiperidine. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been successfully immobilized and used for the synthesis of other valuable piperidine derivatives, demonstrating the potential for creating reusable and more efficient catalytic systems. rsc.org The development of a biocatalytic route to (R)- or (S)-3-methylpiperidine would be a pivotal first step, which could then be subjected to cyanoethylation to furnish the enantiomerically pure target compound.
Table 1: Potential Biocatalytic Methods for Piperidine Synthesis
| Catalytic Approach | Enzyme Class | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Asymmetric dearomatization of activated pyridines to form chiral 3-methylpiperidine precursors. nih.gov | High stereoselectivity, mild reaction conditions. |
| Multicomponent Reaction | Immobilized Lipase (e.g., CALB) | One-pot synthesis of the piperidine core from simpler starting materials. rsc.org | Catalyst reusability, good yields, sustainable process. |
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. rsc.org This approach could be instrumental in the functionalization of the this compound scaffold or in novel synthetic routes to the molecule itself.
Research could explore the merger of photoredox and copper catalysis for the asymmetric cyanation of appropriate precursors, a method that has proven effective for synthesizing other enantiomerically enriched alkyl nitriles. organic-chemistry.org Furthermore, photoredox catalysis facilitates the generation of nitrogen-centered radicals, which can undergo a variety of synthetic transformations. manchester.ac.uk This opens up possibilities for late-stage functionalization of the piperidine ring or the propanenitrile chain, allowing for the rapid generation of a library of derivatives for further study. The use of light as a reagent aligns with green chemistry principles, reducing the reliance on harsh reagents and high temperatures. rsc.org
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and screening for new reactivity, thereby accelerating the research and development cycle.
The application of artificial intelligence and machine learning (ML) in chemistry is revolutionizing how synthetic routes are planned and optimized. rjptonline.org For this compound, ML models could be trained on large datasets of chemical reactions to predict the outcomes of potential synthetic steps. nih.govresearchgate.net
Future work could involve developing a dedicated ML framework to predict the success of various cyanoethylation or piperidine functionalization reactions. beilstein-journals.org By representing reactions in a way that emphasizes the core chemical transformation, a neural network could rank potential reactions and conditions, guiding chemists toward the most viable experimental pathways and minimizing failed attempts. nih.govbohrium.com This would be particularly valuable for optimizing reaction yields and exploring novel, non-intuitive synthetic strategies.
In silico (computer-based) screening allows for the rapid evaluation of a molecule's potential interactions and properties without the need for initial laboratory synthesis. sciengpub.ir The structure of this compound can be computationally modeled to predict its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential biological activities. researchgate.net
Molecular docking studies could be performed to screen the compound against various biological targets, such as enzymes or receptors, where piperidine moieties are known to be active. tandfonline.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) analyses could investigate how structural modifications to the molecule might influence its activity, guiding the design of new, more potent derivatives. nih.gov This computational pre-assessment can identify the most promising avenues for biological testing and application.
Exploration of this compound in Materials Science
While the primary interest in many piperidine derivatives lies in pharmacology, their unique structural and chemical properties can also be leveraged in materials science. A related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been synthesized and incorporated into polymeric films made from sodium alginate and poly(vinyl alcohol). nih.gov These bioactive films demonstrated promising antimicrobial activities, suggesting a potential application in drug delivery or as functional biomaterials.
Future research could investigate whether this compound can be similarly incorporated into polymer matrices. The presence of the nitrile group and the tertiary amine could influence the polymer's physical properties, such as crystallinity, thermal stability, and mechanical strength. nih.gov The resulting materials could be tested for unique properties, including their potential as bioactive films, coatings, or as components in controlled-release systems. This represents a largely unexplored but potentially fruitful area of research for the compound.
Design of Smart Materials with Tunable Properties
The unique combination of a substituted piperidine ring and a flexible propanenitrile chain in this compound offers intriguing possibilities for the development of "smart" materials. These are materials designed to respond to external stimuli, such as changes in temperature, pH, light, or electric fields, by altering their properties. The future design of such materials based on this compound is a significant and promising area of research.
The methyl group on the piperidine ring introduces chirality and steric bulk, which can influence the packing of the molecules in a solid-state material. This could be exploited to create materials with tunable optical or mechanical properties. For instance, polymers incorporating this moiety might exhibit different responses to stimuli compared to their non-methylated counterparts.
Future research in this area could focus on the synthesis and characterization of polymers and co-polymers containing the this compound unit. A systematic study of how the concentration of this unit and the nature of the co-monomers affect the material's responsiveness to various stimuli would be a critical step.
Table 1: Potential Research Parameters for Smart Polymers Incorporating this compound
| Parameter | Stimulus | Potential Application |
| Swelling/Shrinking Behavior | pH, Temperature | Drug Delivery, Actuators |
| Optical Transmittance | Temperature, Light | Smart Windows, Sensors |
| Conductivity | Electric Field, Chemical Analyte | Electronic Components, Sensors |
| Mechanical Strength | Temperature, pH | Self-healing Materials |
Self-Assembly Studies of Supramolecular Structures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising but unexplored field for this compound. The molecule possesses several features that could drive self-assembly into well-defined, higher-order structures.
Future investigations could explore the self-assembly of this compound in various solvents and in the presence of different co-formers, such as organic acids, metal salts, or other complementary molecules capable of hydrogen bonding. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and microscopy could be employed to characterize the resulting supramolecular structures, which could range from simple dimers and trimers to more complex architectures like nanotubes, vesicles, or gels.
The ability to control the self-assembly process by modifying external conditions (e.g., temperature, concentration, solvent polarity) would be a key area of study. Understanding the fundamental principles governing the self-assembly of this molecule could pave the way for the bottom-up fabrication of novel nanomaterials with tailored functions.
Table 2: Hypothetical Supramolecular Assemblies of this compound and Their Potential Functions
| Type of Assembly | Driving Non-Covalent Interactions | Potential Function |
| 1D Chains/Fibers | Hydrogen Bonding, Dipole-Dipole | Gelators, Nanowires |
| 2D Sheets | van der Waals, π-stacking (with aromatics) | Modified Surfaces, Membranes |
| Discrete Nanocages | Metal Coordination, Hydrogen Bonding | Molecular Encapsulation, Catalysis |
| Vesicles/Micelles | Amphiphilic Self-Assembly (if modified) | Delivery Systems |
Conclusion
Summary of Key Academic Contributions and Research Findings
3-(3-Methylpiperidin-1-yl)propanenitrile has been a subject of interest in synthetic organic chemistry, primarily as a key intermediate in the synthesis of various more complex molecules. Research has highlighted its role in the preparation of pharmacologically relevant compounds.
A notable area of research involves its use as a precursor in the synthesis of piperidine (B6355638) derivatives. These derivatives are significant scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. Studies have demonstrated the utility of the nitrile group in this compound for further chemical transformations. For instance, the reduction of the nitrile to a primary amine allows for the introduction of new functional groups and the extension of the carbon chain, leading to the creation of diverse molecular architectures.
Furthermore, academic investigations have explored the catalytic hydrogenation of this compound. These studies often focus on the efficiency and selectivity of different catalyst systems, such as those based on rhodium and ruthenium, in the reduction of the nitrile moiety. The resulting aminopropane derivative serves as a valuable building block for the synthesis of ligands and other specialized chemical entities.
Reiterating the Significance of this compound in Chemical Science
The significance of this compound in chemical science is primarily rooted in its function as a versatile synthetic intermediate. Its molecular structure, featuring a 3-methylpiperidine (B147322) ring and a propanenitrile side chain, offers two key points for chemical modification. The tertiary amine of the piperidine ring can participate in reactions such as salt formation and quaternization, while the nitrile group is a gateway to a variety of functional groups, including amines, carboxylic acids, and amides, through well-established chemical transformations.
This dual functionality makes it a valuable precursor for the synthesis of compounds with potential applications in materials science and pharmaceuticals. The 3-methyl group on the piperidine ring introduces a chiral center, making it a useful starting material for the stereoselective synthesis of more complex chiral molecules. The ability to construct intricate, three-dimensional structures from this relatively simple starting material underscores its importance in the field of organic synthesis.
Outlook on Transformative Research Impact
The future research impact of this compound is anticipated to be in the continued development of novel synthetic methodologies and the discovery of new bioactive molecules. As chemists continue to seek more efficient and sustainable ways to construct complex molecules, the utility of versatile building blocks like this compound will remain high.
Future investigations may focus on the development of new catalytic systems for the enantioselective transformation of this compound, allowing for greater control over the stereochemistry of the final products. This would be particularly impactful in the field of medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.
Moreover, the derivatives of this compound could be explored for their potential applications in areas beyond pharmaceuticals, such as in the development of new polymers, agrochemicals, and functional materials. The continued exploration of the reactivity and synthetic potential of this compound is likely to lead to further innovations in chemical science.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 3-(3-Methylpiperidin-1-yl)propanenitrile?
To optimize synthesis, systematically vary reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, in piperidine-derived nitriles, using polar aprotic solvents (e.g., n-BuOH) at elevated temperatures (120°C) with bases like DIPEA improves nucleophilic substitution efficiency . Monitor reaction progress via TLC or HPLC, and employ recrystallization (e.g., using DCM/MeOH mixtures) for purification. Adjust stoichiometry of acrylonitrile derivatives to minimize byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Strict adherence to PPE (gloves, lab coats, goggles) is essential to prevent dermal/ocular exposure. Conduct reactions in fume hoods or gloveboxes to avoid inhalation risks . Segregate nitrile-containing waste and dispose via certified hazardous waste services to mitigate environmental contamination . Regularly calibrate ventilation systems and maintain spill kits with neutralizing agents (e.g., activated carbon).
Q. Which analytical techniques are most effective for characterizing this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Assign proton environments (e.g., piperidine methyl groups at δ ~1.0–1.5 ppm) and nitrile signals (δ ~120 ppm in ) .
- X-ray diffraction : Resolve stereochemistry and bond angles using SHELX refinement (e.g., C–C≡N bond angles ~175°) .
- MS/HPLC : Confirm molecular ion peaks (e.g., [M+H]) and purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Reconcile discrepancies by:
- Validating computational models (DFT, MD) with high-resolution crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .
- Repeating experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts.
- Cross-referencing with databases (NIST Chemistry WebBook) for vibrational spectra (IR/Raman) .
Q. What mechanistic insights can guide the design of derivatives of this compound?
Investigate substituent effects via:
- Kinetic studies : Measure rate constants for nucleophilic substitutions (e.g., piperidine ring modifications) under varying pH .
- Isotopic labeling : Track in nitrile groups to elucidate reaction pathways .
- DFT calculations : Predict regioselectivity in cyclization or alkylation reactions .
Q. How should researchers address challenges in crystallizing this compound for structural analysis?
Q. What strategies are effective in scaling up the synthesis of this compound without compromising yield?
- Flow chemistry : Implement continuous reactors to maintain consistent temperature and mixing .
- Catalyst recycling : Use immobilized bases (e.g., polymer-supported DIPEA) to reduce waste .
- In-line analytics : Integrate PAT tools (e.g., FTIR probes) for real-time monitoring .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve signal overlap .
- Safety Compliance : Refer to GHS guidelines (H303/H313 codes) for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
